Product packaging for (R)-Clevidipine-13C,d3(Cat. No.:CAS No. 167221-71-8)

(R)-Clevidipine-13C,d3

カタログ番号: B1669171
CAS番号: 167221-71-8
分子量: 456.3 g/mol
InChIキー: KPBZROQVTHLCDU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Overview of Clevidipine as a Third-Generation Dihydropyridine (B1217469) Calcium Channel Blocker

Clevidipine is classified as a third-generation dihydropyridine calcium channel blocker. criticalcareshock.combiomedres.us It functions as a selective arteriolar vasodilator by inhibiting the influx of extracellular calcium through L-type calcium channels in vascular smooth muscle cells. criticalcareshock.combiomedres.usdrugbank.com This selective action leads to the relaxation of smooth muscle in small arteries, resulting in arterial dilation and reduced peripheral vascular resistance. criticalcareshock.comdrugbank.com Unlike some other vasodilators, clevidipine has shown minimal effect on venous capacitance vessels. criticalcareshock.comlitfl.com Its mechanism involves binding to the α1 subunit of L-type voltage-gated Ca2+ channels, thereby lowering Ca2+ flux. biomedres.us

Clevidipine is an ultra-short-acting medication. criticalcareshock.comlitfl.com It is a racemic mixture of two enantiomers, S-clevidipine and R-clevidipine. criticalcareshock.com A distinguishing structural feature is an additional ester linkage, which facilitates rapid metabolism by ester hydrolysis in blood and extravascular tissues, yielding an inactive carboxylic acid metabolite (H152/81). criticalcareshock.combiomedres.uslitfl.com This rapid metabolism contributes to its short half-life, which is approximately 2 minutes, independent of stereochemical configuration. criticalcareshock.com

Historical Context of Clevidipine Development and Approval

The development of clevidipine was driven by the need for an agent offering tight blood pressure control in critical care settings. criticalcareshock.com Following approximately 10 years of research and development, clevidipine received approval from the US Food and Drug Administration (FDA) in 2008 for the treatment of severe hypertension. oup.comnih.govnih.gov Its approval marked the introduction of the first intravenous antihypertensive in nearly a decade at that time. researchgate.net

Key clinical trials, including the ESCAPE trials (ESCAPE-1 and ESCAPE-2) and the ECLIPSE trials, played a significant role in evaluating clevidipine's efficacy and safety profile leading up to its approval. oup.comnih.govjefferson.edu The VELOCITY trial also contributed to the understanding of clevidipine in patients with severe hypertension. oup.comwikidoc.orgresearchgate.net These studies investigated clevidipine's use in various settings, particularly in the perioperative period for cardiac surgery patients. nih.govnih.govresearchgate.net

Current Research Landscape and Gaps in Clevidipine Scholarship

Current academic research on clevidipine continues to explore its utility and optimal application in various clinical scenarios requiring rapid and precise blood pressure control. Studies have demonstrated clevidipine's effectiveness in maintaining blood pressure within pre-specified ranges compared to other antihypertensive drugs. plos.org For instance, research indicates a significantly lower rate of treatment failure with clevidipine compared to placebo in achieving target blood pressure reductions preoperatively in cardiac surgery patients. duke.edu

Research findings highlight clevidipine's rapid onset of action, with median times to target systolic blood pressure reduction ranging from 5.3 to 6.0 minutes in studies like ESCAPE-1 and ESCAPE-2. plos.orgnih.gov Comparative studies, such as the ECLIPSE trials, have evaluated clevidipine against other agents like nitroglycerin, sodium nitroprusside, and nicardipine (B1678738), showing favorable results in blood pressure control. biomedres.usnih.govnih.govplos.org

Despite the existing body of research, gaps in clevidipine scholarship persist. While studies have assessed its use in perioperative and critical care settings, further research is needed to confirm certain findings and explore its potential in other patient populations or clinical conditions. nih.govualberta.ca For example, while some studies suggest a slight advantage in maintaining blood pressure within the desired range, further research is required for confirmation. nih.gov The long-term outcomes and comparative effectiveness in broader patient groups continue to be areas for potential investigation. The heterogeneity observed in critical illness syndromes, such as Acute Respiratory Distress Syndrome (ARDS), highlights the need to identify research gaps before precision therapeutics, potentially including agents like clevidipine, can be tested and used effectively. thoracic.org

Data from clinical trials illustrate clevidipine's efficacy:

StudyPatient PopulationComparatorKey Finding (Blood Pressure Control)
ESCAPE-1Preoperative hypertension (cardiac surgery)Placebo92.5% treatment success rate with clevidipine vs. 7.5% treatment failure rate; significantly lower failure rate than placebo (82.7%). duke.edu
ESCAPE-2Postoperative hypertension (cardiac surgery)PlaceboDemonstrated efficacy in treating postoperative hypertension. researchgate.netjefferson.edu
ECLIPSE TrialsPerioperative hypertension (cardiac surgery)Nitroglycerin, Sodium Nitroprusside, NicardipineMore effective in maintaining BP within pre-specified ranges compared to other agents. nih.govnih.govplos.org
VELOCITYSevere hypertensionNone (Open-label)88.9% of patients achieved target range within 30 minutes. researchgate.net

This table summarizes key findings related to blood pressure control from some of the notable clinical trials involving clevidipine. nih.govnih.govresearchgate.netjefferson.eduresearchgate.netplos.orgduke.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23Cl2NO6 B1669171 (R)-Clevidipine-13C,d3 CAS No. 167221-71-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-O-(butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBZROQVTHLCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057661
Record name Clevidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167221-71-8
Record name 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-methyl 5-[(1-oxobutoxy)methyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167221-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clevidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04920
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clevidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLEVIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19O2GP3B7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Characterization of Clevidipine

Molecular Mechanism of Action

Clevidipine exerts its therapeutic effects by interfering with the influx of calcium ions into specific cell types, primarily within the vascular system. patsnap.comcriticalcareshock.comnih.govresearchgate.netdrugbank.combiomedres.us

Selective L-Type Calcium Channel Antagonism in Arteriolar Smooth Muscle Cells

Clevidipine functions as a selective antagonist of L-type voltage-gated calcium channels (CaV1.2), which are predominantly located in the smooth muscle cells of the arterial vasculature. patsnap.comcriticalcareshock.comnih.govpatsnap.combiomedres.usnih.govwikipedia.orgnih.govnih.govnih.govalzdiscovery.org By targeting these channels, clevidipine selectively relaxes the smooth muscle that lines small arteries, leading to arterial dilation. criticalcareshock.comdrugbank.com This selective action on arteriolar resistance vessels contributes to the reduction in peripheral vascular resistance. criticalcareshock.comnih.govmdpi.com Unlike some other calcium channel blockers, clevidipine demonstrates minimal effect on myocardial contractility or cardiac conduction at therapeutic concentrations. nih.govwikipedia.orglitfl.comvumc.org

Inhibition of Extracellular Calcium Influx

The primary mechanism by which clevidipine affects vascular smooth muscle is by inhibiting the influx of extracellular calcium ions through the L-type calcium channels. patsnap.comcriticalcareshock.comnih.govnih.govresearchgate.netpatsnap.comdrugbank.combiomedres.usnih.gov Under normal physiological conditions, the depolarization of vascular smooth muscle cell membranes triggers the opening of these channels, allowing calcium to enter the cell. biomedres.us This influx of calcium is a critical step in initiating the contractile process of smooth muscle. patsnap.combiomedres.us By blocking the L-type calcium channels, clevidipine prevents this influx, thereby reducing the intracellular calcium concentration. patsnap.com

Impact on Vascular Smooth Muscle Contraction and Vasodilation

The reduction in intracellular calcium concentration resulting from L-type calcium channel blockade by clevidipine leads to the relaxation of vascular smooth muscle cells. patsnap.comcriticalcareshock.com This relaxation causes vasodilation, specifically the widening of the opening in arteries. criticalcareshock.compatsnap.comdrugbank.com The resulting decrease in peripheral vascular resistance is the primary mechanism by which clevidipine lowers blood pressure. patsnap.comcriticalcareshock.compatsnap.comwikipedia.orgmdpi.com Studies have shown that clevidipine induces dose- and concentration-dependent decreases in mean arterial blood pressure and systemic vascular resistance. criticalcareshock.comnih.gov

Interaction with Specific CaV1.2 Splice Variants and Pannexin-1

Research suggests that the mechanism of action of clevidipine may be more complex than simple L-type calcium channel blockade, potentially involving interactions with specific CaV1.2 splice variants and Pannexin-1. criticalcareshock.comnih.govnih.govnih.govresearchgate.netresearchgate.net Studies have identified that human lung tissue contains various splice variants of the CACNA1C gene, which encodes the CaV1.2 channel. nih.govnih.gov Certain combinations of these variable exons in CaV1.2 channels have shown a higher affinity for clevidipine compared to the same splice variants in other tissues. nih.govnih.gov Furthermore, the co-expression of Pannexin-1 (Panx1) with these high-affinity CaV1.2 splice variants has been observed to further increase the affinity of CaV1.2 for clevidipine. nih.govnih.govnih.gov While no direct effect of clevidipine on Panx1 channels has been found, the interaction between Panx1 and specific CaV1.2 splice variants appears to enhance the reactivity to lower concentrations of clevidipine. nih.govnih.gov This interaction may contribute to the selective effects of clevidipine, such as its more potent reduction of pulmonary vascular resistance compared to systemic vascular resistance, and its observed effect on dyspnea relief in acute heart failure patients, which is not fully explained by blood pressure lowering alone. nih.govnih.govnih.govresearchgate.net

Pharmacodynamics of Clevidipine

Clevidipine is characterized by pharmacodynamic properties that make it suitable for situations requiring rapid and controllable blood pressure reduction. patsnap.comnih.govopenaccessjournals.comnih.gov

Onset and Offset of Pharmacological Effect

Clevidipine exhibits a rapid onset of action following intravenous administration. patsnap.comopenaccessjournals.comnih.govpatsnap.comwikipedia.orgnih.govdovepress.comnih.govcleviprex.com Blood pressure reduction is typically observed within 2 to 4 minutes of initiating the infusion. patsnap.compatsnap.comwikipedia.orgnih.govcleviprex.com This swift onset allows for quick titratability to achieve the desired blood pressure target. openaccessjournals.comnih.govnih.gov

The offset of clevidipine's effect is also rapid. patsnap.comnih.govopenaccessjournals.comnih.govpatsnap.comdovepress.comnih.gov Due to its rapid metabolism by esterases in the blood and extravascular tissues, the antihypertensive effects dissipate quickly after the infusion is stopped. patsnap.comnih.govnih.govpatsnap.comdovepress.com Full recovery of blood pressure is generally achieved within 5 to 15 minutes after discontinuation of the infusion. patsnap.comcleviprex.comchiesiusa.com This rapid offset allows for precise control of blood pressure and minimizes the risk of prolonged hypotension. patsnap.comopenaccessjournals.comnih.govnih.gov

Pharmacodynamic Characteristics of Clevidipine

CharacteristicDescription
Onset of ActionRapid, typically within 2-4 minutes of IV infusion initiation. patsnap.compatsnap.comwikipedia.orgnih.govcleviprex.com
Offset of ActionRapid, effects dissipate within 5-15 minutes after infusion cessation. patsnap.comcleviprex.comchiesiusa.com
Primary EffectReduction in systemic vascular resistance. criticalcareshock.compatsnap.comwikipedia.orgmdpi.com
Vascular SelectivityPrimarily targets arteriolar smooth muscle. criticalcareshock.comnih.govmdpi.comlitfl.com
Effect on Cardiac FunctionMinimal effect on myocardial contractility or cardiac conduction. nih.govwikipedia.orglitfl.comvumc.org

Time to Blood Pressure Reduction

EndpointTimeSource
SBP reduction within 2 minutes4-5% reduction from baseline. wikipedia.orgnih.gov wikipedia.orgnih.gov
SBP reduction within 2 minutesBegins to reduce SBP. cleviprex.com cleviprex.com
BP reduction noticeableWithin 2 to 4 minutes. patsnap.compatsnap.com patsnap.compatsnap.com
Median time to reduce SBP ≥15%6 minutes (in cardiac surgery patients). wikipedia.org wikipedia.org

Dose-Response Relationships and Titratability

Clevidipine demonstrates a predictable dose-response relationship, allowing for rapid and precise titration to achieve the desired blood pressure reduction. frontiersin.orgnih.gov Studies have shown that clevidipine infusion leads to dose-dependent decreases in mean arterial pressure (MAP) and systemic vascular resistance (SVR). criticalcareshock.comnih.gov The reduction in blood pressure is rapidly reversible upon discontinuation or reduction of the infusion, with most patients achieving full recovery of blood pressure within 5–15 minutes. wikipedia.orgopenaccessjournals.com

In a dose-finding study in adult cardiac surgical patients, significant decreases in mean arterial blood pressure and systemic vascular resistance were observed at doses greater than or equal to 1.37 µg/kg/min. nih.gov The concentration-response analysis in this study indicated a C50 value of 9.7 µg/l for a 10% or greater decrease in mean arterial pressure and 26.3 µg/l for a 20% or greater decrease. nih.gov An increase of approximately 1 to 2 mg/h in the infusion rate can generally produce an additional 2 to 4 mmHg decrease in systolic blood pressure (SBP). springermedizin.decleviprex.com The effect of clevidipine appears to plateau at approximately 25% of baseline SBP, with the infusion rate for half the maximal effect being around 10 mg/h. cleviprex.com

Effects on Systemic Vascular Resistance

Clevidipine is a selective arteriolar vasodilator that primarily reduces systemic vascular resistance. criticalcareshock.cominvivochem.cnhpfb-dgpsa.ca This reduction in SVR is a key mechanism by which clevidipine lowers arterial blood pressure. wikipedia.orghpfb-dgpsa.ca Studies have consistently shown dose-dependent decreases in SVR with clevidipine infusion. criticalcareshock.comnih.gov For instance, in a study evaluating clevidipine after coronary artery bypass grafting, clevidipine induced a dose-dependent decrease in SVR. nih.gov At a target mean arterial pressure of 75 mmHg, SVR was lower with clevidipine compared to sodium nitroprusside. nih.gov Clevidipine can decrease systemic vascular resistance by approximately 27% at the highest infusion rate studied. criticalcareshock.com

Cardiac Hemodynamic Profiles (Excluding Cardiac Output and Heart Rate)

Clevidipine is characterized by its vascular selectivity, primarily affecting arteriolar smooth muscle with little to no effect on myocardial contractility or cardiac conduction. wikipedia.orghodoodo.com It reduces arterial blood pressure by decreasing systemic vascular resistance without causing venous dilation, thereby not affecting preload or cardiac filling pressures. wikipedia.orgcriticalcareshock.comopenaccessjournals.com

In studies, clevidipine has been shown to increase stroke volume. criticalcareshock.comnih.govbrennpunkt-online.at For example, in the normotensive phase of a study after CABG, clevidipine infusion was accompanied by an increase in stroke volume. nih.gov This increase in stroke volume is primarily a result of afterload reduction with maintained cardiac preload. fda.gov Clevidipine's selective arterial vasodilation has little effect on preload, stroke volume, or cardiac output, and the heart rate generally remains stable during its administration in patients under general anesthesia. criticalcareshock.com

Data from studies comparing clevidipine to other agents like sodium nitroprusside have shown that at a target MAP, preload and pulmonary vascular resistance (PVR) were higher with clevidipine, while there were no differences in myocardial lactate (B86563) metabolism or oxygen extraction. nih.gov In normotensive individuals, clevidipine infusion induced a dose-dependent decrease in PVR. nih.gov

Pharmacokinetics of Clevidipine

Metabolism and Inactivation by Esterases in Blood and Tissues

Clevidipine is rapidly metabolized primarily by ester hydrolysis in the blood and extravascular tissues. criticalcareshock.comfrontiersin.orgopenaccessjournals.comspringermedizin.dehpfb-dgpsa.cabiomedres.uslitfl.comamazonaws.comdovepress.com This rapid metabolism by esterases is a key characteristic that contributes to its ultra-short duration of action and allows for its rapid titratability. criticalcareshock.comnih.gov The contribution of blood metabolism to the total elimination is less than 10%, indicating significant ester hydrolysis activity in extravascular tissues. criticalcareshock.com

The metabolism of clevidipine is unlikely to be affected by hepatic or renal dysfunction because it is primarily metabolized by esterases in blood and tissues, rather than by the liver or kidneys. wikipedia.orgthoracickey.comcriticalcareshock.comcleviprex.combiomedres.uslitfl.com The blood clearance of clevidipine is high, exceeding liver flow, suggesting that other tissues in addition to the liver contribute to its elimination. criticalcareshock.com

The elimination of clevidipine from the blood is rapid and typically follows a multi-phasic pattern. hpfb-dgpsa.cabiomedres.us The initial phase of elimination is very rapid, with a half-life of approximately 1 minute, accounting for the majority (85-90%) of clevidipine elimination. wikipedia.orgspringermedizin.dehpfb-dgpsa.cabiomedres.us The terminal elimination phase has a longer half-life, approximately 15 minutes. wikipedia.orghpfb-dgpsa.cabiomedres.us

Formation of Inactive Metabolite H152/81

The primary metabolic pathway for clevidipine is the rapid hydrolysis of its ester linkage, which results in the formation of an inactive carboxylic acid metabolite known as H152/81. criticalcareshock.comfrontiersin.orgopenaccessjournals.comhpfb-dgpsa.cabiomedres.usamazonaws.com This metabolite is inactive as an antihypertensive drug. hpfb-dgpsa.cabiomedres.us The formation of this inactive metabolite in the blood and extravascular tissues is responsible for the rapid termination of clevidipine's pharmacological effect. criticalcareshock.comhpfb-dgpsa.ca

H152/81 can undergo further metabolism through processes such as glucuronidation or oxidation to form the corresponding pyridine (B92270) derivative. hpfb-dgpsa.ca The terminal elimination half-life of the inactive metabolite H152/81 is approximately 9.5 hours. biomedres.us

Independence from Hepatic or Renal Function for Metabolism

Clevidipine undergoes rapid metabolism primarily through hydrolysis of its ester linkage. wikipedia.orgchiesiusa.comlitfl.com This hydrolysis is carried out by esterases found in the blood and extravascular tissues. wikipedia.orgfrontiersin.orgchiesiusa.comlitfl.comcriticalcareshock.com This metabolic pathway is distinct from that of other dihydropyridines, which are mainly metabolized by the cytochrome P450 system in the liver. fda.gov Due to its metabolism by circulating and tissue esterases, the elimination of clevidipine is unlikely to be significantly affected by hepatic (liver) or renal (kidney) dysfunction. wikipedia.orgopenaccessjournals.comfrontiersin.orgchiesiusa.comlitfl.combiomedres.usmedscape.commethapharm.comdovepress.com This allows for its safe administration in patients with impaired hepatic or renal function without the need for dosage adjustments. openaccessjournals.comfrontiersin.orgmedscape.commethapharm.com The primary metabolite formed is an inactive carboxylic acid metabolite (H152/81), along with formaldehyde. drugs.comchiesiusa.comlitfl.comcriticalcareshock.com The inactive carboxylic acid metabolite is further metabolized, primarily by glucuronidation or oxidation, and excreted. chiesiusa.comfda.gov

Elimination Profile and Half-Life Characteristics

Clevidipine is rapidly eliminated from the body, contributing to its short duration of action. wikipedia.orgbiomedres.us The arterial blood concentration of clevidipine declines in a multi-phasic pattern following the termination of infusion. chiesiusa.comfda.govamazonaws.com

Following administration, clevidipine exhibits triphasic elimination kinetics. springermedizin.defda.govnih.gov This pattern involves distinct phases of decline in plasma concentration over time. fda.gov

The multi-phasic elimination pattern includes an initial rapid phase, a second phase, and a terminal phase. The initial phase half-life is approximately 1 minute wikipedia.orgchiesiusa.commedscape.comchiesi.com.au or 1.6 to 1.8 minutes nih.govnih.gov, accounting for a significant portion (85-90%) of clevidipine elimination springermedizin.dechiesiusa.comamazonaws.comnih.govchiesi.com.au. The second half-life (beta phase) has been reported to be approximately 2.2 to 2.3 minutes and accounts for approximately 10% of the area under the curve. fda.gov The terminal half-life is approximately 15 minutes wikipedia.orgchiesiusa.commedscape.comamazonaws.comchiesi.com.aunih.gov or ranges between 16-22 minutes fda.gov, although some sources report it as approximately 33 minutes biomedres.us.

Here is a summary of reported half-life values:

PhaseHalf-Life (minutes)Contribution to EliminationSource
Initial (Alpha)~185-90% wikipedia.orgchiesiusa.commedscape.comamazonaws.comchiesi.com.au
Initial (Alpha)1.6 - 1.8>80% (AUC) nih.govnih.gov
Second (Beta)2.2 - 2.3~10% (AUC) fda.gov
Terminal~15 wikipedia.orgchiesiusa.commedscape.comamazonaws.comchiesi.com.aunih.gov
Terminal16 - 22 fda.gov
Terminal~33 biomedres.us

Clevidipine is administered as a racemic mixture of two enantiomers, (-)-R-clevidipine and (+)-S-clevidipine. frontiersin.orgcriticalcareshock.comdovepress.com Studies have investigated the pharmacokinetics of these individual enantiomers. The elimination half-life of the initial phase is approximately 2 minutes for both enantiomers. biomedres.us However, there are differences in the terminal elimination half-lives: approximately 8 minutes for (-)-R-clevidipine and 11 minutes for (+)-S-clevidipine. biomedres.us Despite these differences in terminal half-lives and some differences in protein binding, the use of a single enantiomer is not expected to offer significant clinical advantages compared to the racemic mixture from a pharmacokinetic perspective. biomedres.us

Clearance and Volume of Distribution

Clevidipine is a high clearance drug. nih.govnih.gov The mean blood clearance has been reported as approximately 0.14 L/min/kg nih.gov or 0.121 L/min/kg frontiersin.orgbiomedres.usnih.gov. Another source indicates a mean clearance of approximately 30 L/min, which was similar across evaluated dose groups. nih.gov Clearance of clevidipine is extremely rapid, being approximately 5 L/min in arterial blood in both cardiac patients and healthy volunteers, which is approximately 10-20 times higher than that of other dihydropyridines. fda.gov The high clearance, coupled with a small volume of distribution, contributes to its ultra-short half-life. openaccessjournals.com

The volume of distribution at steady-state has been reported as 0.6 L/kg nih.gov or 0.56 L/kg biomedres.usnih.gov. In arterial blood, the steady-state volume of distribution was determined to be 0.17 L/kg. chiesiusa.comlitfl.comchiesi.com.au

Here is a summary of reported clearance and volume of distribution values:

ParameterValue (L/min/kg)Value (L/min)Value (L/kg)Source
Mean Blood Clearance0.14 nih.gov
Mean Blood Clearance0.121 frontiersin.orgbiomedres.usnih.gov
Mean Clearance~30 nih.gov
Clearance (Arterial Blood)~5 fda.gov
Volume of Distribution (SS)0.6 nih.gov
Volume of Distribution (SS)0.56 biomedres.usnih.gov
Volume of Distribution (SS, Arterial Blood)0.17 chiesiusa.comlitfl.comchiesi.com.au

Plasma Protein Binding Characteristics

Clevidipine is highly bound to proteins in plasma. drugs.comopenaccessjournals.comfrontiersin.orglitfl.comcriticalcareshock.comfda.gov At 37°C, clevidipine is reported to be greater than 99.5% bound to plasma proteins. wikipedia.orgdrugs.comchiesiusa.comlitfl.comcriticalcareshock.comfda.govchiesi.com.au The free fraction of the enantiomers has been reported as 0.43% for S-clevidipine and 0.32% for R-clevidipine. criticalcareshock.com This difference in protein binding between the enantiomers might contribute to the observed differences in their volumes of distribution. criticalcareshock.com

Influence of Body Temperature on Pharmacokinetics

Clevidipine is rapidly metabolized primarily by esterases in the blood and extravascular tissues nih.govwikipedia.orgchiesiusa.comnih.govresearchgate.netrxlist.com. This metabolic pathway is susceptible to changes in body temperature. Research has investigated the pharmacokinetic profile of clevidipine under varying thermal conditions, particularly during hypothermia induced for procedures such as cardiopulmonary bypass (CPB).

In vitro studies have demonstrated that lower blood temperatures reduce the rate of clevidipine elimination oup.com. Specifically, the in vitro half-life of clevidipine was observed to increase from approximately 6 minutes at 37°C to 11 minutes at 30.5°C in human blood oup.commedscape.com.

Clinical studies conducted in patients undergoing cardiac surgery involving hypothermic CPB have corroborated these in vitro findings. These studies reported a significant reduction in clevidipine clearance when patients were in a hypothermic state (with core body temperatures typically ranging from 28°C to 32°C or around 30.8°C) compared to normothermic conditions researchgate.netoup.commedscape.comfda.govnih.govresearchgate.net.

Reported mean blood clearance values for clevidipine are approximately 0.06 L/min/kg in normothermic patients and around 0.03 L/min/kg in hypothermic patients during CPB researchgate.netoup.comfda.govnih.govresearchgate.net. Another study reported values of 0.058 L/min/kg before CPB (normothermia) and 0.030 L/min/kg during hypothermia amazonaws.com. This observed reduction in clearance during hypothermia is likely a direct consequence of the decreased body temperature, which affects the activity of the esterase enzymes responsible for clevidipine metabolism, rather than being due to hemodilution that occurs during CPB oup.commedscape.com.

The volume of distribution at steady state for clevidipine appears to remain relatively unchanged under both normothermic and hypothermic conditions oup.comamazonaws.com. Consequently, the reduced clearance coupled with a similar volume of distribution results in significantly longer half-lives for clevidipine during hypothermic CPB oup.com. Studies indicate that the half-lives can be approximately doubled during hypothermia researchgate.net.

The altered pharmacokinetics during hypothermia, particularly the reduced clearance and extended half-life, can influence the drug's effects. In some instances involving pediatric patients undergoing cooling and CPB, achieving effective control of mean arterial pressure (MAP) with clevidipine was challenging despite administering doses up to 10 mcg/kg/min nih.gov. This reduced effectiveness could potentially be related to altered pharmacokinetics or a temperature-dependent effect on calcium channel function nih.gov.

The following table summarizes typical clevidipine clearance values under normothermic and hypothermic conditions observed in clinical studies:

ConditionTemperature Range (°C)Mean Blood Clearance (L/min/kg)Source(s)
Normothermia~370.06 or 0.058 researchgate.netoup.comfda.govnih.govresearchgate.netamazonaws.com
Hypothermia28-32 or ~30.80.03 or 0.030 researchgate.netoup.comfda.govnih.govresearchgate.netamazonaws.com

Clinical Efficacy and Comparative Studies

Efficacy in Perioperative Hypertension Management

Clevidipine has demonstrated efficacy in controlling blood pressure during the perioperative period in patients undergoing cardiac and noncardiac surgery. plos.orgfrontiersin.orgfrontiersin.orgheartcareintl.orgnih.gov Its rapid action and titratability make it suitable for managing acute blood pressure fluctuations in this setting. plos.orgfrontiersin.orgtandfonline.com

Preoperative Hypertension Control

In the ESCAPE-1 trial, which enrolled hypertensive patients scheduled for cardiac surgery, clevidipine was compared to placebo for preoperative blood pressure control. openaccessjournals.comcleviprex.comtg.org.aufrontiersin.org The trial demonstrated a significantly lower rate of treatment failure in the clevidipine group compared to the placebo group. openaccessjournals.comcleviprex.comtg.org.aufrontiersin.org Treatment failure was defined as the inability to reduce systolic blood pressure (SBP) by at least 15% from baseline or discontinuation of the study drug. openaccessjournals.comcleviprex.comcleviprex.comtandfonline.com Patients treated with clevidipine reached their target blood pressure rapidly, with a median time of 6 minutes. plos.orgopenaccessjournals.comtg.org.aufrontiersin.org Clevidipine effectively reduced blood pressure to target levels in over 90% of patients with perioperative hypertension in this and other studies. openaccessjournals.com

Intraoperative Hypertension Control

Studies have also investigated the use of clevidipine for controlling blood pressure during surgery. The ECLIPSE trials, a series of three prospective, randomized, open-label studies in patients undergoing cardiac surgery, compared clevidipine with other commonly used agents, including during the intraoperative period. plos.orgcleviprex.comtandfonline.comtandfonline.comchiesiusa.comnih.gov These trials assessed blood pressure control by measuring the magnitude and duration of SBP excursions outside a predefined range. cleviprex.comtandfonline.comchiesiusa.comnih.gov Clevidipine demonstrated superior blood pressure control with fewer excursions outside the target range compared to some comparator agents during surgery. nih.govtandfonline.comscielo.br

Postoperative Hypertension Control

The ESCAPE-2 trial specifically evaluated the efficacy of clevidipine in managing hypertension in patients after cardiac surgery. openaccessjournals.comcleviprex.comcleviprex.comtg.org.aufrontiersin.orgheartcareintl.orgumaryland.edu This double-blind, placebo-controlled trial showed a significantly higher success rate in the clevidipine group compared to the placebo group for controlling postoperative hypertension. openaccessjournals.comcleviprex.comtg.org.aufrontiersin.orgheartcareintl.org Treatment success was defined as the absence of treatment failure. openaccessjournals.comcleviprex.comfrontiersin.org The median time to achieve the target SBP reduction of at least 15% from baseline was 5.3 minutes with clevidipine in the ESCAPE-2 trial. plos.orgopenaccessjournals.comtg.org.aufrontiersin.orgheartcareintl.org

Comparative Efficacy with Other Antihypertensive Agents

Comparative studies have assessed the efficacy of clevidipine against placebo and other intravenous antihypertensive medications used in the perioperative setting. plos.orgopenaccessjournals.comtandfonline.comtandfonline.comnih.govscielo.brnih.gov

Clevidipine Versus Placebo

As highlighted in the ESCAPE-1 and ESCAPE-2 trials, clevidipine demonstrated a clear advantage over placebo in achieving and maintaining blood pressure control in both the preoperative and postoperative periods in cardiac surgery patients. openaccessjournals.comcleviprex.comtg.org.aufrontiersin.org The rate of treatment failure was significantly lower with clevidipine compared to placebo. plos.orgopenaccessjournals.comcleviprex.comtg.org.aufrontiersin.org

TrialSettingClevidipine Treatment Failure RatePlacebo Treatment Failure Ratep-value
ESCAPE-1Preoperative7.5% openaccessjournals.comtg.org.aufrontiersin.org82.7% openaccessjournals.comtg.org.aufrontiersin.org< 0.0001 openaccessjournals.comfrontiersin.org
ESCAPE-2Postoperative8.2% tg.org.aufrontiersin.org79.6% tg.org.au< 0.0001 openaccessjournals.comfrontiersin.org

Note: Treatment failure definitions may vary slightly between studies but generally involve not achieving or maintaining a target blood pressure reduction.

Clevidipine Versus Nitroglycerin

The ECLIPSE trials included comparisons of clevidipine with nitroglycerin in patients undergoing cardiac surgery. plos.orgopenaccessjournals.comcleviprex.comtandfonline.comtandfonline.comchiesiusa.comnih.gov These studies indicated that clevidipine was more effective than nitroglycerin in maintaining blood pressure within a prespecified range. plos.orgtandfonline.comtg.org.aunih.govscielo.br Clevidipine resulted in approximately half the amount of blood pressure excursion outside the target limits compared to nitroglycerin. tandfonline.comscielo.br Patients treated with nitroglycerin did not meet the target blood pressure range as often as those treated with clevidipine. tandfonline.com

ComparisonOutcome MeasureClevidipine ResultNitroglycerin Resultp-value
ECLIPSE Trials (pooled analysis)BP excursion outside target range (mmHg × min/h)4.14 tandfonline.comscielo.br8.87 tandfonline.comscielo.br< 0.001 nih.gov
ECLIPSE TrialsMore effective in maintaining BP within rangeYes plos.orgtandfonline.comtg.org.aunih.govscielo.brNo plos.orgtandfonline.comtg.org.aunih.govscielo.br0.0006 tandfonline.comnih.gov

Clevidipine Versus Sodium Nitroprusside

Comparative studies have investigated the efficacy of clevidipine against sodium nitroprusside in managing acute hypertension, particularly in the perioperative period. The ECLIPSE trial, a large comparative study, demonstrated that clevidipine was superior to sodium nitroprusside in providing blood pressure control and maintaining blood pressure within a predefined range in patients undergoing cardiac surgery. openaccessjournals.comfrontiersin.orgbiomedres.us Notably, the ECLIPSE trial also indicated a lower 30-day mortality rate in patients treated with clevidipine compared to those receiving sodium nitroprusside (1.7% vs 4.7%). openaccessjournals.comfrontiersin.orgbiomedres.ushas-sante.fr However, a subsequent multivariate analysis in one study did not find sodium nitroprusside use to be an independent factor associated with increased mortality. has-sante.fr

While clevidipine demonstrated better control and fewer blood pressure excursions compared to sodium nitroprusside in some studies, another study comparing clevidipine and sodium nitroprusside in controlling mean arterial pressure (MAP) after coronary artery surgery found no statistically significant difference in efficacy, measured by the total area under the MAP-time curve outside a target range. nih.govcambridge.org This study also reported that heart rate increased less with clevidipine than with sodium nitroprusside, and hemodynamic changes like reductions in stroke volume, central venous pressure, and pulmonary artery pressure were less pronounced with clevidipine. nih.govcambridge.org

Study/TrialComparatorPatient PopulationKey Efficacy FindingMortality (Clevidipine vs Comparator)
ECLIPSESodium NitroprussideCardiac Surgery PatientsSuperior blood pressure control; More time within target range. openaccessjournals.comfrontiersin.orgbiomedres.us1.7% vs 4.7% (lower with clevidipine) openaccessjournals.comfrontiersin.orgbiomedres.ushas-sante.fr
Study by Kieler-Jensen et al. nih.govcambridge.orgSodium NitroprussidePost-CABG PatientsNo significant difference in MAP control (AUC). nih.govcambridge.orgNot specified

Clevidipine Versus Nicardipine (B1678738)

Comparisons between clevidipine and nicardipine, another dihydropyridine (B1217469) calcium channel blocker, have also been conducted. In the ECLIPSE trial, there was no significant difference between clevidipine and nicardipine regarding the incidence of major cardiovascular events such as myocardial infarction, stroke, or renal dysfunction at 30 days in cardiac surgery patients. frontiersin.orgbiomedres.ushas-sante.fr Regarding blood pressure control, the ECLIPSE trial showed no significant difference between clevidipine and nicardipine in maintaining blood pressure within a specified range, particularly when the target range was narrowed. frontiersin.orghas-sante.fr However, clevidipine was associated with less blood pressure variability compared to nicardipine in some analyses. frontiersin.org

In a retrospective study evaluating patients with hypertensive crisis, there was no significant difference between nicardipine and clevidipine in achieving a 25% reduction in mean arterial pressure within 1 hour. physiciansweekly.com However, nicardipine was more successful in achieving a systolic blood pressure goal of less than 160 mmHg between 2 to 6 hours in this study. physiciansweekly.com Another analysis suggested that while clevidipine may have a faster onset of action in controlled studies, this did not translate to a statistically significant difference in the time to reach target blood pressure compared to nicardipine in a retrospective analysis of patients with hypertensive crises. pharmacyjoe.com

Study/TrialComparatorPatient PopulationKey Efficacy Finding
ECLIPSENicardipineCardiac Surgery PatientsNo significant difference in major cardiovascular events; Similar BP control in a specified range; Less BP variability with clevidipine. frontiersin.orgbiomedres.ushas-sante.fr
Retrospective Study (Storey et al.) physiciansweekly.comNicardipineHypertensive CrisisNo significant difference in 1-hour MAP reduction; Nicardipine more successful in achieving SBP < 160 mmHg at 2-6 hours. physiciansweekly.com
Retrospective Analysis (Pharmacy Joe) pharmacyjoe.comNicardipineHypertensive CrisesSimilar time to reach target BP. pharmacyjoe.com

Efficacy in Specific Clinical Subpopulations

Clevidipine's efficacy has been investigated in various patient populations requiring precise blood pressure management.

Patients Undergoing Cardiac Surgery

Clevidipine has been extensively studied and found to be effective in managing hypertension in patients undergoing cardiac surgery, both preoperatively and postoperatively. openaccessjournals.comfrontiersin.orgplos.orgnih.govnih.govtg.org.aumedscape.com The ESCAPE-1 and ESCAPE-2 trials demonstrated that clevidipine was effective in rapidly decreasing blood pressure to target levels in hypertensive patients scheduled for or recovering from cardiac surgery. plos.orgnih.govnih.govtg.org.au In ESCAPE-1, 92.5% of clevidipine-treated patients achieved treatment success (defined as reducing SBP by > 15% from baseline), with a significantly lower rate of treatment failure compared to placebo. nih.govtg.org.au Similarly, in ESCAPE-2, 91.8% of patients treated with clevidipine for postoperative hypertension achieved treatment success. nih.govtg.org.au The median time to reach target SBP with clevidipine in these trials was rapid, ranging from 5.3 to 6.0 minutes. nih.govnih.govtg.org.au Studies have also shown that clevidipine provides more precise and titratable blood pressure control compared to other agents in this setting. openaccessjournals.com

Patients with Severe Hypertension

Clevidipine is indicated for the reduction of blood pressure when oral therapy is not feasible or desirable, including in patients with acute severe hypertension. medscape.comnih.govwikipedia.org The VELOCITY trial, an open-label study in patients with acute severe hypertension, demonstrated that clevidipine effectively reduced blood pressure, with a significant percentage of patients reaching their target blood pressure within a short timeframe. openaccessjournals.comtg.org.au In this trial, 88.9% of patients achieved their target SBP within 30 minutes. tg.org.aufrontiersin.org Across multiple studies, clevidipine has been determined to be an effective treatment for patients with severe hypertension. openaccessjournals.com

Patients with Acute Intracerebral Hemorrhage

The efficacy of clevidipine in patients with acute intracerebral hemorrhage (ICH) and severe hypertension has been evaluated in studies like the ACCELERATE trial. frontiersin.orgcleviprex.comresearchgate.netdroracle.aicleviprex.comnih.govkarger.comispor.org The ACCELERATE trial, a pilot study, investigated the safety and efficacy of intravenous clevidipine for rapid blood pressure reduction in ICH patients with SBP > 160 mmHg. cleviprex.comresearchgate.netnih.govkarger.com In this trial, clevidipine monotherapy rapidly and safely achieved SBP control in a high percentage of patients. cleviprex.comresearchgate.netnih.govkarger.com All patients achieved the target SBP within 30 minutes, and 96.9% achieved it with clevidipine monotherapy. cleviprex.comresearchgate.netnih.govkarger.com The median time to achieve the target SBP range was 5.5 minutes. researchgate.netnih.govkarger.com The study also observed minimal hematoma volume change after blood pressure reduction with clevidipine, suggesting a potential beneficial impact on hematoma expansion, although further investigation is warranted. researchgate.netnih.govkarger.com

Patients with Acute Heart Failure

Clevidipine has been investigated for its efficacy in managing severe hypertension in patients with acute heart failure (AHF). Severe hypertension is present in approximately half of patients with AHF nih.gov. Rapid blood pressure (BP) control is considered important in improving dyspnea in hypertensive AHF researchgate.netresearchgate.net.

The VELOCITY trial, an open-label, single-arm, multicenter study, included a subset of 19 patients with AHF and systolic blood pressure (SBP) >180 mm Hg. In this subgroup analysis, clevidipine demonstrated rapid and effective SBP reduction. The median time to reach the prespecified initial target range (ITR) was 11.3 minutes. The ITR was achieved within 30 minutes in 94% of these patients. At 18 hours, a mean SBP reduction of 50 mm Hg (25%) from baseline was observed among patients who received continuous clevidipine infusion nih.gov.

The PRONTO study, a randomized, open-label, active-controlled trial, compared clevidipine to standard of care (SOC) intravenous antihypertensive therapy in emergency department patients with AHF, SBP ≥160 mm Hg, and dyspnea researchgate.netresearchgate.netmedscape.comahajournals.org. Patients treated with clevidipine were more likely to reach their target BP range within 30 minutes compared to those receiving SOC (71% vs. 37%, p = 0.002) researchgate.netresearchgate.netmedscape.com. Clevidipine also resulted in a faster time to reach the target BP range (p = 0.0006) researchgate.netresearchgate.net. Furthermore, clevidipine demonstrated a greater improvement in dyspnea score at 45 minutes compared to SOC (-37 mm vs. -28 mm on a visual analog scale, p = 0.02), a difference that was sustained for up to 3 hours researchgate.netresearchgate.netmedscape.comahajournals.org.

Key efficacy findings from the PRONTO study are summarized in the table below:

EndpointClevidipine (n=51)Standard of Care (n=53)P-value
Patients reaching target BP range within 30 min71%37%0.002
Median time to target BP rangeFasterSlower0.0006
Mean dyspnea improvement at 45 min (VAS score)-37 mm-28 mm0.02

These studies suggest that clevidipine is effective in rapidly lowering BP and improving dyspnea in patients with hypertensive AHF nih.govresearchgate.netresearchgate.netmedscape.comahajournals.org.

Pediatric Patient Populations

Experience with clevidipine in pediatric patient populations is limited chiesi.com.auprimescholars.comanestesiarianimazione.com. The safety and effectiveness of clevidipine in children under 18 years of age have not been established chiesi.com.aumethapharm.com.

Case reports and retrospective studies have described the use of clevidipine for perioperative hypertension and controlled hypotension in pediatric patients primescholars.comanestesiarianimazione.comresearchgate.netnih.govnih.gov. A retrospective review of 10 pediatric patients aged 9 to 18 years showed clevidipine was effective for perioperative blood pressure control nih.govnih.gov. Another retrospective study involving 14 pediatric patients (11 months to 15 years) undergoing cardiac surgery for congenital heart disease found clevidipine effective for perioperative BP control, including for postoperative hypertension and emergence hypertension nih.gov. However, it was noted to be ineffective in controlling mean arterial pressure during cardiopulmonary bypass and cooling nih.govresearchgate.net.

A single-center retrospective cohort study in pediatric patients on mechanical circulatory support found clevidipine infusions effective at hypertension management researchgate.net. This cohort had a median age of 2.7 years and included neonates researchgate.net.

A prospective, open-label study (PIONEER) was initiated to evaluate the dosing, efficacy, and safety of clevidipine in pediatric patients undergoing surgery veeva.comclinicaltrialsregister.eu. However, after completion of the adolescent cohort (12 to less than 18 years), the study was terminated by the sponsor veeva.com. Results were presented for the adolescent cohort only veeva.com.

While limited data suggest potential efficacy in specific pediatric scenarios, further prospective clinical trials are needed to fully characterize the efficacy and safety of clevidipine in this population primescholars.comresearchgate.netfrontiersin.org.

Patients with Renal or Hepatic Dysfunction

Clevidipine is rapidly metabolized by esterases in the blood and extravascular tissues, and its elimination is unlikely to be affected by hepatic or renal dysfunction nih.govcleviprex.comwikipedia.orgfrontiersin.orghres.cafda.gov. This metabolic profile makes clevidipine suitable for use in patients with impaired renal or hepatic function without the need for dose adjustment nih.govcleviprex.comwikipedia.orgfrontiersin.orgchiesi.com.auhres.cafda.govopenaccessjournals.complos.org.

Clinical trials have included patients with pre-existing renal or hepatic impairment chiesi.com.aumethapharm.comhres.cafda.gov. In clinical trials, 121 patients with moderate to severe renal impairment and 78 patients with abnormal hepatic function were treated with clevidipine chiesi.com.aumethapharm.comhres.cafda.gov. No clinically important differences in efficacy or safety signals were observed in these patient subsets chiesi.com.aumethapharm.comhres.cafda.gov. The VELOCITY trial also demonstrated that clevidipine is effective in subsets of patients with severe hypertension and renal dysfunction openaccessjournals.comdovepress.com.

Patients with Pheochromocytoma

There is limited information available regarding the use of clevidipine in treating hypertension associated with pheochromocytoma cleviprex.comcleviprex.comcleviprex.comchiesiusa.com. While clevidipine's rapid titration and precise hemodynamic control are pharmacologic characteristics of interest in managing hypertensive crises nih.govresearchgate.net, specific clinical trial data in patients with pheochromocytoma are scarce.

One case report described the successful use of clevidipine to treat severe intraoperative hypertension suspected to be caused by an undiagnosed pheochromocytoma twinoaksanesthesia.com. The report highlighted that the extreme nature of pheochromocytoma-induced hypertension can be resistant to traditional modalities and suggested clevidipine as a potential option in such life-threatening events twinoaksanesthesia.com. However, this is a single case study, and further research is needed to establish the efficacy and role of clevidipine in the management of hypertension in patients with pheochromocytoma. Some clinical trial exclusion criteria have included known or suspected pheochromocytoma veeva.com.

Safety Profile and Adverse Event Analysis

Incidence and Nature of Adverse Events in Clinical Trials

The safety profile of clevidipine has been established through several clinical trials, including the ECLIPSE trials and the ESCAPE-1 and ESCAPE-2 studies. cleviprex.commethapharm.comnih.gov In these trials, many adverse events were associated with the operative procedure itself, and relatively few were considered plausibly related to clevidipine or the comparator drugs. cleviprex.commethapharm.com The ability to differentiate the adverse event profile between treatments was often limited due to the nature of the surgical setting. methapharm.comhres.canih.gov

Common adverse reactions reported in clinical trials with clevidipine include headache, nausea, and vomiting, with headache being the most frequently reported adverse event in some studies. cleviprex.comresearchgate.netnih.govmedscape.com Other adverse events observed in placebo-controlled studies (ESCAPE-1 and ESCAPE-2) at a higher frequency with clevidipine than placebo included fever, atrial fibrillation, and insomnia. methapharm.comhas-sante.fr

The incidence of adverse events leading to study drug discontinuation in patients receiving clevidipine in perioperative hypertension studies was reported as 5.9%, compared to 3.2% for all active comparators. methapharm.comhres.canih.govchiesi.com.au In a study of patients with severe hypertension (VELOCITY), the incidence of adverse events leading to study drug discontinuation for clevidipine was 4.8%. chiesi.com.aucleviprex.com

Comparative Safety with Other Antihypertensive Agents

Clinical trials, including the ECLIPSE trials, have compared the safety profile of clevidipine with other commonly used intravenous antihypertensive agents such as nitroglycerin, sodium nitroprusside, and nicardipine (B1678738) in the perioperative setting. cleviprex.comnih.govbiomedres.usfrontiersin.orgdrugtopics.com

In terms of specific serious outcomes, the ECLIPSE trials assessed the incidence of death, myocardial infarction, stroke, or renal dysfunction at 30 days. cleviprex.comdrugtopics.com While one study noted a statistically significant lower mortality rate with clevidipine compared to sodium nitroprusside, researchers noted that methodological concerns limited the applicability of this result, and other analyses found no significant difference in mortality between the clevidipine, nitroglycerin, and nicardipine groups. nih.govdrugtopics.com

Specific Adverse Events

Several specific adverse events have been examined in detail in relation to clevidipine use.

Atrial Fibrillation

Atrial fibrillation has been reported as one of the common adverse events associated with clevidipine in clinical trials. methapharm.comresearchgate.netbiomedres.usnih.gov In the ESCAPE-1 and ESCAPE-2 placebo-controlled studies, the incidence of atrial fibrillation was observed in both clevidipine and placebo groups, with rates of 13% and 12% respectively in ESCAPE-1, and 21% and 12% respectively in ESCAPE-2. methapharm.comfda.gov In comparative studies, the incidence of atrial fibrillation did not significantly differ between clevidipine and comparators such as nitroglycerin, sodium nitroprusside, or nicardipine. nih.govbiomedres.usnih.govsemanticscholar.org Some studies have reported atrial fibrillation as the most common adverse event across all treatment groups, including comparators. nih.govsemanticscholar.org

Nausea and Vomiting

Nausea and vomiting are among the most frequent adverse events reported in clinical trials of clevidipine. cleviprex.comresearchgate.netnih.govmedscape.commanagedhealthcareexecutive.com In the ESCAPE-1 and ESCAPE-2 trials, nausea occurred in 6% and 21% of clevidipine-treated patients, compared to 10% and 12% in the placebo groups, respectively. methapharm.comfda.gov Vomiting was also reported as a common adverse event. cleviprex.comresearchgate.netnih.govmedscape.com

Acute Renal Failure

Acute renal failure has been reported as an adverse event in clinical trials involving clevidipine. methapharm.comresearchgate.netbiomedres.usnih.gov In the ESCAPE-1 trial, a higher incidence of acute kidney injury was reported in patients treated with clevidipine (9%) compared to those receiving placebo (2%). methapharm.comfda.govnih.govsemanticscholar.orgplos.org However, in the ESCAPE-2 trial, the rates were similar between clevidipine (7%) and placebo (8%). methapharm.comfda.gov Studies have also investigated the use of clevidipine in patients with renal dysfunction, finding it to be safe and effective in rapidly lowering blood pressure in this population without excessive or precipitous drops in blood pressure. tandfonline.com

Hypotension and Overshoot

Hypotension and reflex tachycardia are potential consequences of rapid upward titration of clevidipine. cleviprex.comchiesiusa.com If hypotension occurs, decreasing the dose of clevidipine is recommended. cleviprex.comchiesiusa.com Due to its rapid metabolism and short half-life, stopping the clevidipine infusion allows blood pressure to rebound quickly in cases of hypotension. aliem.com

In the VELOCITY trial, which assessed clevidipine in patients with severe hypertension, 1.6% of patients experienced overshoot (defined as systolic blood pressure below the prespecified initial target range within the first 3 minutes of infusion). cleviprex.com These events were not associated with subsequent adverse events. cleviprex.com Studies have indicated that clevidipine allows for safe and rapid titration to reduce and maintain blood pressure control, with a low rate of hypotensive overshoot reported in some trials. nih.govresearchgate.net

Tachycardia and Reflex Tachycardia

Rapid pharmacological reductions in blood pressure, such as those achieved with clevidipine, can potentially lead to systemic hypotension and a compensatory reflex tachycardia. methapharm.comhres.ca An increase in heart rate is an expected physiological response to a decrease in blood pressure. hres.cacleviprex.com In some individuals, this increase in heart rate may be pronounced. hres.ca

Clinical trials have investigated the incidence of tachycardia associated with clevidipine. In perioperative studies, sinus tachycardia was observed as a very common adverse event, occurring in up to 30.5% of patients. drugs.com Atrial fibrillation was also frequently observed in this population, with incidences reported up to 32.9%. drugs.com While reflex tachycardia is a potential consequence of rapid blood pressure reduction, some studies in patients undergoing cardiac surgery have reported only a modest increase in heart rate, and not necessarily reflex tachycardia. plos.org The ESCAPE-2 trial, specifically, found no evidence of reflex tachycardia. plos.org Limited experience exists regarding the use of short-duration beta-blocker therapy for clevidipine-induced tachycardia, and this approach is generally not recommended. cleviprex.comchiesiusa.com

Observed Incidence of Tachycardia and Atrial Fibrillation in Perioperative Patients

Adverse EventIncidence (%)
Sinus TachycardiaUp to 30.5
Atrial FibrillationUp to 32.9

Impact on Serum Triglyceride Levels

Clevidipine is formulated as a lipid emulsion. chiesiusa.com Due to this formulation, there has been consideration regarding its potential impact on serum triglyceride levels. Infusions of lipid-containing products may be associated with increases in triglycerides. hres.ca

However, clinical trial data have generally not shown consistent changes in triglyceride levels with clevidipine. hres.ca In the VELOCITY trial, a study in patients with acute severe hypertension, long-term infusion of the clevidipine lipid emulsion did not alter the median percentage change in triglyceride levels. managedhealthcareexecutive.commedscape.com A post-hoc analysis from this trial indicated no relationship between the clevidipine dose and the change in triglyceride levels from baseline to 6 hours after treatment. managedhealthcareexecutive.commedscape.com Similarly, the ECLIPSE trials reported that changes in triglyceride levels were comparable between clevidipine and comparator agents. managedhealthcareexecutive.commedscape.com

Despite these findings, increased blood triglycerides have been observed in the postmarketing experience with clevidipine. cleviprex.com Due to its lipid content (approximately 0.2 g of lipid per mL), lipid intake restrictions may be necessary for patients with significant disorders of lipid metabolism. cleviprex.comchiesiusa.com Clevidipine is contraindicated in patients with defective lipid metabolism conditions such as pathologic hyperlipidemia, lipoid nephrosis, or acute pancreatitis accompanied by hyperlipidemia. methapharm.comhres.cachiesiusa.commayoclinic.orgnsw.gov.au

Considerations for Specific Patient Groups

Dihydropyridine (B1217469) calcium channel blockers, as a class, can potentially produce negative inotropic effects and exacerbate heart failure. methapharm.comhres.cacleviprex.comchiesiusa.com Therefore, careful monitoring of heart failure patients receiving clevidipine is recommended. methapharm.comhres.cacleviprex.comchiesiusa.com

Despite this general consideration for the class, clevidipine has been investigated for use in hypertensive acute heart failure (AHF). The PRONTO study, a randomized, open-label, active-controlled pilot study, evaluated clevidipine versus standard-of-care intravenous antihypertensive therapy in emergency department patients with AHF, systolic blood pressure ≥160 mmHg, and dyspnea. nih.govresearchgate.netresearchgate.net The study found that clevidipine safely and rapidly reduced blood pressure and improved dyspnea more effectively than standard of care. nih.govresearchgate.netresearchgate.net Serious adverse events and 30-day mortality were similar between the clevidipine and standard-of-care groups in this study. nih.govresearchgate.netresearchgate.net

PRONTO Study: Clevidipine vs. Standard of Care in Hypertensive AHF

OutcomeClevidipine (n=51)Standard of Care (n=53)P-value
Patients reaching target BP range at 30 min71%37%0.002
Serious adverse events24%19%Similar
30-day mortality32Similar

Data extracted from the PRONTO study results. nih.govresearchgate.netresearchgate.net

Clevidipine is contraindicated in patients with critical aortic stenosis. methapharm.comhres.cachiesiusa.comcleviprex.commayoclinic.orgnsw.gov.au This contraindication is due to the risk that excessive afterload reduction caused by clevidipine can reduce myocardial oxygen delivery in these patients. methapharm.comhres.cachiesiusa.commayoclinic.orgnsw.gov.aunih.gov Reducing afterload in the presence of severe aortic stenosis can compromise coronary perfusion, potentially leading to myocardial ischemia. nih.govmedscape.com

Drug Interactions and Concomitant Therapies

Lack of Clinically Relevant Cytochrome P450 Enzyme Inhibition or Induction

Clevidipine and its primary metabolite are not anticipated to cause clinically significant drug interactions through the cytochrome P450 (CYP) enzyme system. nih.govmanagedhealthcareexecutive.com At clinically relevant concentrations, clevidipine and its metabolites have not been shown to inhibit or induce any CYP450 enzymes. globalrph.com In vitro studies investigating the potential for clevidipine and its metabolite H152/81 to induce or inhibit cytochrome P450 enzymes were conducted. biomedres.us While clevidipine was found to be an inducer of CYP3A4 at higher concentrations (10 µM and 100 µM) in primary human hepatocytes, and inhibited CYP2C9 and CYP2C19 using cDNA-expressed enzymes, it is considered highly unlikely to cause cytochrome P450-related drug interactions at the dose range used for hypertension management in humans. biomedres.us

Interaction with Beta-Blockers

Concomitant use of clevidipine with beta-blockers is possible and was observed in clinical trials. methapharm.com In Phase III peri-operative studies, patients receiving a concomitant beta-blocker during clevidipine infusion showed a similar incidence of hypotension or labile blood pressure compared to those not receiving a beta-blocker. methapharm.com Specifically, in these studies, 801 out of 866 peri-operative patients treated with clevidipine received some form of beta-blocker. methapharm.com

However, it is important to note that combining clevidipine with other antihypertensive agents, including beta-blockers, can amplify blood pressure-lowering effects, potentially increasing the risk of hypotension. patsnap.com Careful titration and monitoring are required when clevidipine is used with beta-blockers. patsnap.com Clevidipine itself does not reduce heart rate and does not provide protection against the effects of abrupt beta-blocker withdrawal. rxlist.com

Research Methodologies and Study Designs

Randomized Controlled Trials

Randomized controlled trials (RCTs) have been instrumental in establishing the efficacy and safety of clevidipine in various clinical settings. The ECLIPSE (Evaluation of Clevidipine in the Perioperative Treatment of Hypertension Assessing Safety Events) trials were a series of three prospective, randomized, open-label, parallel-comparison studies. uky.edu These trials compared clevidipine to nitroglycerin, sodium nitroprusside, and nicardipine (B1678738) for the management of acute hypertension in patients undergoing cardiac surgery. uky.edunih.gov The primary outcome assessed was the incidence of death, myocardial infarction, stroke, or renal dysfunction at 30 days. uky.edu A key secondary outcome was the adequacy and precision of blood pressure control. uky.edu

The ESCAPE-1 and ESCAPE-2 trials were two double-blind, randomized, parallel, placebo-controlled, multicenter phase 3 studies. cleviprex.comcleviprex.comresearchgate.net ESCAPE-1 evaluated the use of clevidipine for preoperative hypertension in cardiac surgery patients, while ESCAPE-2 focused on its use in the postoperative setting. cleviprex.comfrontiersin.orgmedscape.com The primary endpoint in both trials was the incidence of treatment failure, defined as the inability to decrease systolic blood pressure (SBP) by at least 15% from baseline or the discontinuation of the study drug for any reason within 30 minutes of initiation. cleviprex.comcleviprex.com

Systematic Reviews and Meta-Analyses

Systematic reviews and meta-analyses have synthesized the evidence from multiple studies to provide a broader perspective on the clinical use of clevidipine. One systematic review and meta-analysis focused on the perioperative use of clevidipine, analyzing data from randomized clinical trials to compare its efficacy and safety against placebo and other antihypertensive agents. nih.govplos.org The analysis aimed to determine the effectiveness of clevidipine in maintaining blood pressure within pre-specified ranges and to assess the incidence of adverse events. nih.govplos.org

Pharmacokinetic/Pharmacodynamic Modeling

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling has been essential in characterizing the absorption, distribution, metabolism, and excretion of clevidipine, as well as its dose-response relationship. Studies in healthy volunteers have utilized a two-compartment model to describe the blood concentration of clevidipine following intravenous infusion. nih.gov These studies have determined key PK parameters such as blood clearance, volume of distribution at steady state, and initial and terminal half-lives. nih.govbiomedres.us

Further studies in patients with mild to moderate hypertension have investigated the pharmacokinetics of clevidipine over prolonged infusion periods (up to 72 hours). nih.gov These studies confirmed that the pharmacokinetic and pharmacodynamic characteristics of clevidipine remain consistent over time and across different dose ranges, with no evidence of tolerance or rebound hypertension upon cessation of the infusion. nih.gov Population pharmacokinetic models have also been developed to identify patient factors that may influence the drug's PK and PD variability. fda.gov The rapid metabolism of clevidipine by blood and tissue esterases, independent of hepatic or renal function, is a key finding from these studies. nih.govfda.gov

In Vitro and In Vivo Studies

In vitro and in vivo studies have elucidated the fundamental mechanism of action of clevidipine. In vitro studies have demonstrated that clevidipine is a dihydropyridine (B1217469) L-type calcium channel blocker that exhibits a high degree of vascular selectivity. researchgate.netnih.gov It inhibits calcium influx in a voltage-dependent manner, leading to arterial vasodilation. researchgate.netnih.gov

Animal studies have provided further insights into its physiological effects. For instance, research in spontaneously hypertensive mice has been used to compare the vasodilating potency and efficacy of clevidipine with other antihypertensive agents like sodium nitroprusside and labetalol (B1674207) on hypertrophic mesenteric arteries. nih.gov These preclinical studies have also suggested that clevidipine may offer protective effects against myocardial and renal injury resulting from ischemia and reperfusion. researchgate.net Furthermore, in vivo studies in post-coronary artery bypass graft patients have shown that clevidipine has a greater effect on arterial vasodilation compared to venodilation. researchgate.netnih.gov

Specific Clinical Trials (e.g., ECLIPSE, ESCAPE-1, ESCAPE-2, VELOCITY, ACCELERATE)

Several key clinical trials have defined the clinical role of clevidipine:

ECLIPSE (Evaluation of CLevidipine In the Perioperative Treatment of Hypertension Assessing Safety Events): This series of three large, randomized, open-label trials involved 1,512 cardiac surgery patients and compared clevidipine with nitroglycerin, sodium nitroprusside, and nicardipine. uky.edunih.govresearchgate.net The findings showed that clevidipine was more effective than nitroglycerin and sodium nitroprusside in maintaining blood pressure within a prespecified range. uky.edutandfonline.comnih.gov While equivalent to nicardipine in maintaining a standard range, clevidipine demonstrated superior blood pressure control when the target range was narrowed. uky.edunih.gov

ESCAPE-1 (Efficacy Study of Clevidipine Assessing its Preoperative Antihypertensive Effect in Cardiac Surgery-1): This randomized, double-blind, placebo-controlled trial enrolled 105 patients undergoing cardiac surgery with preoperative hypertension. cleviprex.comfrontiersin.org The trial demonstrated a significantly lower rate of treatment failure with clevidipine (7.5%) compared to placebo (82.7%). frontiersin.org

ESCAPE-2 (Efficacy Study of Clevidipine Assessing its Postoperative Antihypertensive Effect in Cardiac Surgery-2): Following a similar design to ESCAPE-1, this trial evaluated clevidipine in 110 patients with postoperative hypertension after cardiac surgery. cleviprex.comfrontiersin.org Clevidipine again showed a significantly lower incidence of treatment failure (8.2%) compared to placebo (79.6%), with a median time to achieving the target SBP of 5.3 minutes. frontiersin.orgresearchgate.net

VELOCITY (eValuation of the Effect of uLtra-shOrt-acting Clevidipine In the Treatment of patients with severe hYpertension): This open-label, single-arm study included 126 patients presenting to the emergency department or intensive care unit with severe hypertension. nih.govtandfonline.comclinicaltrials.gov The study found that 88.9% of patients achieved their target SBP range within 30 minutes, with a median time of 10.9 minutes. researchgate.netnih.gov Sub-analyses of the VELOCITY trial have also suggested its efficacy and safety in patients with acute heart failure and those with renal dysfunction. nih.govtandfonline.comnih.govresearchgate.net

ACCELERATE (the Evaluation of Patients with Acute Hypertension and Intracerebral Hemorrhage with Intravenous Clevidipine Treatment): This multicenter, single-arm, open-label pilot study evaluated the safety and efficacy of clevidipine for rapid blood pressure reduction in 35 patients with acute intracerebral hemorrhage. clinicaltrials.govresearchgate.netkarger.com The study reported that the median time to achieve the target SBP range was 5.5 minutes, with 96.9% of patients achieving the target with clevidipine monotherapy within 30 minutes. cleviprex.comkarger.com

Interactive Data Table: Overview of Key Clevidipine Clinical Trials

Trial Name Study Design Patient Population Comparator(s) Primary Endpoint Key Findings
ECLIPSE Randomized, open-label, parallel-comparison 1,512 cardiac surgery patients with acute hypertension Nitroglycerin, Sodium Nitroprusside, Nicardipine Incidence of death, MI, stroke, or renal dysfunction at 30 days Clevidipine was more effective than NTG and SNP in maintaining BP within the target range. uky.edutandfonline.comnih.gov
ESCAPE-1 Randomized, double-blind, placebo-controlled 105 cardiac surgery patients with preoperative hypertension Placebo Incidence of treatment failure Clevidipine had a significantly lower rate of treatment failure (7.5% vs. 82.7%). frontiersin.org
ESCAPE-2 Randomized, double-blind, placebo-controlled 110 cardiac surgery patients with postoperative hypertension Placebo Incidence of treatment failure Clevidipine had a significantly lower incidence of treatment failure (8.2% vs. 79.6%). frontiersin.org
VELOCITY Open-label, single-arm 126 patients with severe hypertension None Percentage of patients within target SBP range by 30 mins 88.9% of patients achieved target SBP within 30 minutes. researchgate.netnih.gov
ACCELERATE Open-label, single-arm, pilot study 35 patients with acute intracerebral hemorrhage None Safety and efficacy of rapid BP reduction Median time to target SBP was 5.5 minutes; 96.9% achieved target with monotherapy. cleviprex.comkarger.com

Future Directions and Emerging Research Avenues

Further Research in Frail Populations and Different Ethnicities

Significant gaps in research persist regarding the effects of clevidipine in frail populations and patients of different ethnicities. nih.govresearchgate.netfrontiersin.orgfrontiersin.org While some studies on hypertensive crises in the elderly suggest clevidipine is among preferred choices due to its tolerability, more research is needed to understand its specific impact in frail individuals who may have complex comorbidities and altered physiological responses. jgc301.commayoclinic.org Similarly, the impact of genetics and ethnicity on clevidipine metabolism warrants further investigation. nih.govfrontiersin.orgfrontiersin.org Although one study indicated no significant pharmacokinetic association between clevidipine and ethnic origin, further dedicated research is needed to confirm these findings across a wider range of ethnic groups. methapharm.com

Investigation of Clevidipine's Role in Specific Disease States (e.g., Intracerebral Hemorrhage, Acute Heart Failure)

Clevidipine has shown promise in managing acute hypertension in specific critical conditions. Studies have evaluated its use in patients with acute neurological injury, including intracerebral hemorrhage (ICH). researchgate.netkarger.comnih.gov The ACCELERATE trial, a pilot study, indicated that clevidipine monotherapy was effective and safe for rapid blood pressure reduction in critically ill ICH patients, with minimal hematoma volume change observed. karger.comnih.gov This suggests a potential beneficial impact on hematoma expansion, warranting further investigation. karger.comnih.gov

In acute heart failure (AHF) with severe hypertension, clevidipine has also been explored. researchgate.netnih.govmdpi.comthe-hospitalist.orgrevespcardiol.org A post hoc analysis of the VELOCITY trial suggested that clevidipine safely and effectively decreases systolic blood pressure in AHF patients with hypertension without causing unexpected hypotension. nih.gov The PRONTO pilot study also indicated that clevidipine rapidly reduced blood pressure and improved dyspnea in hypertensive AHF patients. mdpi.comthe-hospitalist.org Further research is encouraged to clarify the role of clevidipine in AHF, potentially exploring its complex mechanism of action which might contribute to dyspnea relief beyond just blood pressure lowering. researchgate.netnih.gov

Elucidation of Cellular Mechanisms in Vascular Smooth Muscle Cells

Clevidipine's primary mechanism involves inhibiting L-type voltage-gated calcium channels in vascular smooth muscle cells, leading to vasodilation. cleviprex.compatsnap.comdrugbank.combiomedres.us While this fundamental mechanism is understood, further research could delve deeper into the intricate cellular processes influenced by clevidipine. This includes exploring its interaction with different calcium channel subtypes or other ion channels and signaling pathways within these cells that contribute to vascular tone regulation.

Exploration of Novel Molecular Targets

Beyond its known action on L-type calcium channels, research could explore if clevidipine interacts with novel molecular targets that contribute to its therapeutic effects or potential additional benefits. For instance, studies have investigated the interaction of clevidipine with CaV1.2 splice variants in human lung tissue and the potential influence of pannexin-1 (Panx1) on CaV1.2 pharmacology and affinity for clevidipine, particularly in the context of AHF. researchgate.netnih.gov This suggests potential targets beyond the canonical L-type calcium channel that could be further investigated.

Long-Term Outcome Studies

While studies have demonstrated clevidipine's efficacy in achieving rapid blood pressure control in acute settings, there is a need for more research on long-term outcomes. nih.govopenaccessjournals.com Understanding the impact of clevidipine-mediated blood pressure management on long-term morbidity and mortality in various patient populations is crucial for defining its role in clinical practice. For example, in ICH, while rapid blood pressure control with clevidipine may attenuate hematoma expansion, the influence on long-term outcomes, which are also affected by subsequent edema, requires further investigation. karger.com

Cost-Effectiveness Analyses

The cost-effectiveness of clevidipine compared to other intravenous antihypertensive agents is an important area for future research. frontiersin.orgispor.orgnih.govispor.org While some analyses suggest clevidipine could be a cost-effective alternative in specific scenarios, such as compared to sodium nitroprusside in acute aortic dissection, others indicate it may be more expensive than alternatives like nicardipine (B1678738). frontiersin.orgnih.gov Further comprehensive cost-effectiveness analyses considering various clinical settings, patient populations, and potential reductions in complications or length of stay are needed to fully understand its economic value. ispor.orgispor.org

Pediatric Population Research

The safety and effectiveness of clevidipine in pediatric patients have not been fully established. researchgate.netmayoclinic.orgmethapharm.commdpi.comprimescholars.comveeva.com While limited data from case reports and retrospective studies suggest a potential role for clevidipine in managing perioperative hypertension and controlled hypotension in children, large-scale prospective clinical trials are needed. researchgate.netmdpi.comprimescholars.comresearchgate.netheartcareintl.org A prospective study (PIONEER) to evaluate clevidipine in pediatric surgical patients was terminated after initial cohort evaluation, highlighting the need for further research in this vulnerable population. veeva.com Caution is advised with its use in infants and neonates until more research is conducted. primescholars.com

Q & A

Basic Research Questions

Q. How should a randomized controlled trial (RCT) evaluating clevidipine’s efficacy in acute hypertensive emergencies be designed to ensure methodological rigor?

  • Methodological Answer: A robust RCT design should include:

  • Population : Patients with severe hypertension (SBP >180 mmHg) and comorbidities such as renal dysfunction or heart failure, as validated in the VELOCITY trial .
  • Intervention : Titrated clevidipine infusion (e.g., starting at 2 mg/h, doubling every 3 minutes up to 32 mg/h) with predefined safety thresholds .
  • Control : Standard antihypertensive agents (e.g., nicardipine) to compare time-to-target blood pressure (BP) .
  • Outcomes : Primary endpoints like percentage of patients achieving the initial target BP range (ITR) within 30 minutes and incidence of hypotension .
  • Statistical Power : Sample size calculations based on prior trials (e.g., 90% power to detect a 15% difference in ITR achievement) .

Q. What statistical methods are most appropriate for analyzing time-to-target BP data in clevidipine studies?

  • Methodological Answer: Use Kaplan-Meier survival analysis to estimate median time-to-target BP, complemented by log-rank tests to compare treatment arms (e.g., clevidipine vs. nicardipine) . Cox proportional hazards models can adjust for covariates like baseline renal function . Sensitivity analyses should account for censored data (e.g., patients transitioning to oral therapy) .

Q. How can researchers ensure reproducibility when documenting clevidipine’s dosing protocols in experimental studies?

  • Methodological Answer: Follow CONSORT guidelines for RCT reporting:

  • Specify exact infusion rates, titration intervals, and maximum doses (e.g., 2–32 mg/h, adjusted every 3 minutes) .
  • Detail preparation methods (e.g., lipid emulsion stability) and storage conditions .
  • Include raw BP trajectory data in supplementary materials to enable independent validation .

Advanced Research Questions

Q. How can pharmacokinetic (PK) models account for arteriovenous concentration differences during prolonged clevidipine infusions?

  • Methodological Answer: Employ compartmental PK modeling with arterial and venous sampling:

  • Use non-linear mixed-effects modeling (e.g., NONMEM) to estimate clearance (CL) and volume of distribution (Vd) .
  • Incorporate arteriovenous equilibrium time (e.g., 5–10 minutes post-infusion) to refine steady-state predictions .
  • Validate models using bootstrap or visual predictive checks to ensure robustness in critically ill populations .

Q. What strategies resolve contradictions in clevidipine’s safety profiles across subgroups (e.g., renal dysfunction vs. heart failure)?

  • Methodological Answer:

  • Subgroup Analysis : Stratify safety outcomes (e.g., hypotension, tachycardia) by baseline renal function (eGFR) or cardiac ejection fraction, as done in VELOCITY subset analyses .
  • Meta-Regression : Pool data from multiple trials (e.g., VELOCITY, ESCAPE) to identify confounders (e.g., concurrent diuretic use) .
  • Bayesian Hierarchical Models : Quantify heterogeneity across studies and adjust for small-sample biases in rare adverse events .

Q. How should researchers design a blinded, protocolized trial comparing clevidipine and nicardipine in cerebrovascular disease (CVD) patients?

  • Methodological Answer:

  • Blinding : Use double-dummy techniques (e.g., placebo infusions mimicking both drugs) to minimize performance bias .
  • Outcome Adjudication : Centralized BP monitoring with automated algorithms to reduce measurement variability .
  • Endpoint Selection : Composite endpoints (e.g., BP control + neurological stability) to capture clinically meaningful effects .
  • Power Calculation : Target a 20% reduction in time-to-target BP with 80% power, based on prior systematic reviews .

Methodological Considerations for Data Contradictions

Q. How to address discrepancies in clevidipine’s efficacy between single-center vs. multicenter trials?

  • Methodological Answer:

  • Site-Level Random Effects : Use mixed-effects models to quantify variance attributable to center-specific protocols .
  • Consistency Checks : Predefine standardized BP measurement techniques (e.g., arterial line vs. cuff) to minimize inter-site variability .
  • Individual Participant Data (IPD) Meta-Analysis : Harmonize raw datasets across trials to detect subgroup-specific responses .

Q. What experimental frameworks improve external validity when extrapolating clevidipine’s perioperative data to non-surgical settings?

  • Methodological Answer:

  • Pragmatic Trials : Use broad inclusion criteria (e.g., hypertensive emergencies regardless of etiology) and real-world dosing flexibility .
  • Pharmacodynamic Bridging Studies : Compare BP response curves in surgical vs. medical ICU populations to identify context-specific PK/PD relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Clevidipine-13C,d3
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-Clevidipine-13C,d3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。